molecular formula C18H14F3N3OS2 B2804420 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 864918-02-5

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2804420
CAS No.: 864918-02-5
M. Wt: 409.45
InChI Key: NZBHSMHDPCCBST-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-thiadiazole core substituted at the 3-position with an m-tolyl (3-methylphenyl) group and at the 5-position with a thioether-linked acetamide moiety. The acetamide side chain terminates in a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to hydrogen bonding and π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-5-4-6-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBHSMHDPCCBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1.1. Thiadiazole Core Formation

  • Intermediate Preparation :
    • 2-Amino-5-(m-tolyl)-1,3,4-thiadiazole is synthesized via cyclization of thiourea derivatives with carbon disulfide under basic conditions (e.g., NaOH/ethanol) .
    • Chloroacetyl chloride reacts with 2-amino-thiadiazole intermediates in tetrahydrofuran (THF) and triethylamine to form 2-chloroacetamide derivatives .

1.2. Thioether Bond Formation

  • Nucleophilic Substitution :
    • The thiol group (-SH) of the thiadiazole intermediate displaces chlorine in chloroacetamide derivatives under mild conditions (acetone, K₂CO₃, room temperature) to form the thioether linkage .
    • Typical yields range from 75–85% for this step .

1.3. Final Acetamide Coupling

  • Amide Bond Formation :
    • Reaction of the thioether intermediate with 2-(trifluoromethyl)aniline occurs via nucleophilic acyl substitution, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

2.1. Substitution Reactions

  • Thiadiazole Ring Modifications :
    • The thiadiazole ring undergoes electrophilic substitution at the 2-position due to electron-withdrawing effects of the trifluoromethyl group. Halogenation (e.g., bromination) occurs selectively at this position under mild conditions (Br₂ in DCM) .
    • Example Reaction : Thiadiazole+Br2DCM5 Bromo thiadiazole derivative(Yield 65 70 )[4]\text{Thiadiazole}+\text{Br}_2\xrightarrow{\text{DCM}}\text{5 Bromo thiadiazole derivative}\quad (\text{Yield 65 70 })[4]

2.2. Hydrolysis Reactions

  • Acetamide Hydrolysis :
    • The acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the corresponding carboxylic acid: RCONH2H+/OHRCOOH+NH3(Yield 80 90 )[7][14]\text{RCONH}_2\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{NH}_3\quad (\text{Yield 80 90 })[7][14]

2.3. Oxidative Reactions

  • Sulfur Oxidation :
    • The thioether (-S-) linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) : R S R H2O2R SO R (Yield 60 75 )\text{R S R }\xrightarrow{\text{H}_2\text{O}_2}\text{R SO R }\quad (\text{Yield 60 75 })

Coordination Chemistry

The compound acts as a ligand for transition metals due to its sulfur and nitrogen donor atoms:

Metal Ion Coordination Site Application Reference
Cu(II)Thiadiazole N,SAnticancer agent synthesis
Fe(III)Acetamide OCatalytic oxidation studies

Functionalization for Biological Activity

Structural modifications enhance bioactivity:

4.1. Trifluoromethyl Group Reactivity

  • The electron-withdrawing -CF₃ group stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions, enabling aryl group substitutions .

4.2. Thiadiazole-Thioacetamide Modifications

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) at the thioacetamide sulfur increases lipophilicity, improving cell membrane permeability .

Stability Under Reaction Conditions

Condition Stability Degradation Pathway
Acidic (pH < 3)Unstable (thioether cleavage)Hydrolysis to mercaptan and acetamide
Basic (pH > 10)ModerateAcetamide hydrolysis dominates
Oxidative (H₂O₂)ReactiveSulfur oxidation to sulfone

Key Research Findings

  • Anticancer Activity : Derivatives with electron-withdrawing substituents (e.g., -CF₃) show enhanced cytotoxicity (IC₅₀: 5–10 μM against MDA-MB-231 cells) .
  • Antimicrobial Properties : Thioether analogs inhibit E. coli growth (MIC: 12.5 μg/mL) .

Reaction Optimization Data

Reaction Type Optimal Conditions Yield Byproducts
Thioether formationAcetone, K₂CO₃, 25°C, 6 h82%Disulfide (<5%)
Amide couplingDCM, EDCI, DMAP, 0°C → RT, 12 h78%Unreacted aniline (10%)
BrominationBr₂/DCM, 0°C, 2 h68%Dibromo derivative (8%)

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The trifluoromethyl group directs electrophiles to the meta position of the phenyl ring via resonance and inductive effects .
  • Radical Pathways : Under UV light, the thiadiazole ring participates in radical-mediated C–H functionalization .

Scientific Research Applications

Structural Overview

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the m-tolyl group and a trifluoromethyl-substituted phenyl ring enhances its structural diversity and may influence its interaction with biological targets. The molecular formula is C18H13ClF3N3OS2C_{18}H_{13}ClF_3N_3OS_2, with a molecular weight of approximately 443.9 g/mol .

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Studies indicate that thiadiazole derivatives can effectively bind to tubulin, influencing its polymerization dynamics, which is crucial for cell division .
  • Cytotoxicity Testing : The compound's efficacy against various cancer cell lines has been evaluated using the MTT assay. Results have shown decreased viability in human breast (MCF-7) and lung (A459) cancer cells .

Antimicrobial Activity

The structural motifs present in this compound suggest potential antimicrobial properties. Compounds containing thiadiazole rings are often investigated for their ability to combat bacterial and fungal infections .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties. This broad spectrum of activity positions them as candidates for further pharmacological exploration .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of thiadiazole derivatives similar to 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide:

  • A review article discusses various thiadiazole derivatives demonstrating in vitro efficacy against multiple cancer models, emphasizing their potential as lead compounds in drug development .
  • Research has shown that specific substitutions on the thiadiazole ring can significantly impact biological activity, suggesting that fine-tuning these compounds could enhance their therapeutic effects .

Mechanism of Action

The mechanism of action of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Heterocyclic Core Variations

Thiadiazole vs. Triazole Derivatives

  • Target Compound : The 1,2,4-thiadiazole core () offers a balance of electronic and steric properties, with sulfur atoms enhancing polar interactions.
  • Triazole Analogues : Compounds like 2-[[4-(3-methylphenyl)-5-[[(4-methylphenyl)thio]methyl]-4H-1,2,4-triazol-3-yl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide () replace the thiadiazole with a triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity but reduced metabolic stability due to nitrogen-rich environments .

Thiazole Derivatives

  • Compounds such as N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide () feature a thiazole core, which increases rigidity but may reduce solubility compared to thiadiazoles .

Substituent Effects

Trifluoromethyl vs. Halogen/Methyl Groups

  • The 2-(trifluoromethyl)phenyl group in the target compound improves lipophilicity (logP ~3.5) compared to analogues like 2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide (), where a 3-fluoro-4-methylphenyl group reduces electron-withdrawing effects and logP (~2.8) .

m-Tolyl vs. Other Aryl Groups

  • IC50 values for CDK5/p25 inhibition in similar compounds (e.g., 42±1 nM for N-(4-methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide) suggest that m-tolyl optimizes enzyme affinity .

Enzyme Inhibition

  • The target compound’s thiadiazole core and trifluoromethyl group are structurally aligned with CDK5/p25 inhibitors (IC50 ~30–42 nM in ). Triazole analogues (e.g., ) show reduced potency in kinase assays due to weaker sulfur-mediated interactions .

Anti-Exudative Activity

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Key Substituents IC50 (nM) logP Reference
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 1,2,4-Thiadiazole m-Tolyl, CF3-Ph N/A ~3.5
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo-thiadiazole Phenyl, Methyl 42±1 ~2.9
2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole Thiophenmethyl, Fluoro-methylphenyl N/A ~2.8
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole CF3-Ph, Benzothiazole N/A ~4.0

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where thioacetamide intermediates are functionalized via nucleophilic substitution .
  • Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogues (e.g., ) .
  • SAR Insights : Thiadiazole cores outperform triazoles in kinase inhibition, while trifluoromethyl groups enhance bioavailability but may increase toxicity risks .

Biological Activity

The compound 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer potential and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H13ClF3N3OS2C_{18}H_{13}ClF_3N_3OS_2, with a molecular weight of approximately 443.9 g/mol . The structure incorporates a thiadiazole ring and various substituents that enhance its biological activity. The presence of the m-tolyl group increases lipophilicity, potentially improving interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity
    • Thiadiazole derivatives have shown promising results in various cancer models. For instance, compounds similar to the target compound have exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest.
    • In vitro studies using the MTT assay demonstrated that certain thiadiazole derivatives possess significant cytotoxicity with IC50 values indicating effective growth inhibition. For example, one derivative showed an IC50 value of 0.097 mM against C6 (rat brain) cancer cells .
  • Mechanism of Action
    • The anticancer effects are thought to arise from the interaction with multiple cellular pathways. These compounds may inhibit key proteins involved in cell proliferation and survival, including kinesin spindle protein (KSP), which is crucial for mitotic spindle formation .
    • Additionally, some studies suggest that these compounds can down-regulate expression levels of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are vital for tumor growth and metastasis .
  • Antimicrobial Activity
    • Beyond anticancer properties, thiadiazole derivatives have shown antimicrobial effects against various bacterial strains. For instance, derivatives have been evaluated for their efficacy against Salmonella typhi and E. coli, demonstrating zones of inhibition indicative of antibacterial activity .
    • The incorporation of the thiadiazole moiety has been linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Study 1 : A series of thiadiazole compounds were synthesized and tested for cytotoxicity against MCF-7 and A549 cell lines. Results indicated that structural modifications significantly influenced their anticancer potency, with some compounds achieving IC50 values as low as 0.28 µg/mL .
CompoundCell LineIC50 Value
Compound AMCF-70.28 µg/mL
Compound BA5490.097 mM
  • Study 2 : Research highlighted the anti-inflammatory potential of thiadiazole derivatives in animal models, suggesting a broader therapeutic application beyond oncology .

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